(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a specialized organic compound notable for its unique structural features and potential applications in scientific research. The compound's molecular formula is , and it has a molecular weight of approximately 302.34 g/mol. This compound is classified under sulfonamides, a group known for their diverse biological activities, including antimicrobial properties.
The synthesis of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide can be approached through several methods, typically involving the reaction of furan derivatives with sulfonamide precursors. One common method includes:
These methods require careful control of reaction conditions to favor the desired isomer and to minimize by-products.
The molecular structure of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide can be described as follows:
InChI=1S/C15H14N2O2S/c1-11-9-13(18-22-11)15-17-14(23-19-15)10-16-24(20,21)8-7-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3/b8-7+
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3
This structure indicates that the compound contains a furan ring, a phenyl group, and a sulfonamide functional group. The presence of double bonds and heteroatoms contributes to its chemical reactivity.
(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide can participate in various chemical reactions typical for sulfonamides:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide largely depends on its interactions at the molecular level:
Research into its specific mechanisms is ongoing and could reveal more about its biological activities.
The physical and chemical properties of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 302.34 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified |
Stability | Stable under normal laboratory conditions |
These properties suggest that while it may be soluble in organic solvents, its behavior in aqueous environments could limit certain applications.
(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide has potential applications in various scientific fields:
Research into this compound continues to expand its potential applications across different scientific disciplines.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2